Potassium (3,4-dimethoxyphenyl)trifluoroboranuide

CAS No.: 705254-33-7

Cat. No.: VC3078927

Molecular Formula: C8H9BF3KO2

Molecular Weight: 244.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 705254-33-7 |

|---|---|

| Molecular Formula | C8H9BF3KO2 |

| Molecular Weight | 244.06 g/mol |

| IUPAC Name | potassium;(3,4-dimethoxyphenyl)-trifluoroboranuide |

| Standard InChI | InChI=1S/C8H9BF3O2.K/c1-13-7-4-3-6(9(10,11)12)5-8(7)14-2;/h3-5H,1-2H3;/q-1;+1 |

| Standard InChI Key | KAMPQVHWSSRNLR-UHFFFAOYSA-N |

| SMILES | [B-](C1=CC(=C(C=C1)OC)OC)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CC(=C(C=C1)OC)OC)(F)(F)F.[K+] |

Introduction

Chemical Structure and Identification

Molecular Identity

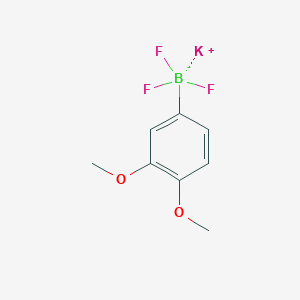

Potassium (3,4-dimethoxyphenyl)trifluoroboranuide is characterized by a specific molecular structure featuring a 3,4-dimethoxyphenyl group attached to a trifluoroborate moiety, with potassium serving as the counter ion. The chemical identification parameters for this compound are well-established in chemical databases and literature.

The compound is identified by CAS number 705254-33-7 and possesses the molecular formula C8H9BF3KO2, corresponding to a molecular weight of 244.06 g/mol. Its official IUPAC name is potassium;(3,4-dimethoxyphenyl)-trifluoroboranuide, though it may also be referred to as potassium (3,4-dimethoxyphenyl)trifluoroborate in some contexts .

Structural Representations

Several standardized notations exist for representing the structure of this compound:

-

SMILES notation: B-(F)(F)F.[K+]

-

InChI: InChI=1S/C8H9BF3O2.K/c1-13-7-4-3-6(9(10,11)12)5-8(7)14-2;/h3-5H,1-2H3;/q-1;+1

-

InChIKey: KAMPQVHWSSRNLR-UHFFFAOYSA-N

The molecular structure consists of a benzene ring with methoxy groups at the 3 and 4 positions, and a trifluoroboranuide group attached directly to the ring. The negative charge on the boron atom is balanced by the potassium cation.

Physical Properties

Spectroscopic Data

The spectroscopic properties of potassium (3,4-dimethoxyphenyl)trifluoroboranuide provide valuable information for its identification and characterization. Mass spectrometry data indicates specific mass-to-charge ratios (m/z) corresponding to various adducts of the compound, as shown in the collision cross-section data table .

Predicted Collision Cross Section

The predicted collision cross-section (CCS) values for various adducts of potassium (3,4-dimethoxyphenyl)trifluoroboranuide are important for analytical characterization, particularly in ion mobility spectrometry:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 206.07205 | 142.4 |

| [M+Na]+ | 228.05399 | 151.7 |

| [M+NH4]+ | 223.09859 | 147.7 |

| [M+K]+ | 244.02793 | 147.6 |

| [M-H]- | 204.05749 | 139.0 |

| [M+Na-2H]- | 226.03944 | 145.9 |

| [M]+ | 205.06422 | 142.2 |

| [M]- | 205.06532 | 142.2 |

These values represent the effective cross-sectional area of the molecule in different ionization states, which is valuable for analytical identification and characterization .

Synthesis and Preparation

Stability Characteristics

Once prepared, potassium (3,4-dimethoxyphenyl)trifluoroboranuide, like many organotrifluoroborates, possesses significant stability advantages over other organoboron compounds. The tetracoordinate nature of the boron atom, with three fluorine atoms and one carbon atom connection, masks the inherent reactivity of the carbon-boron bond .

This enhanced stability makes potassium (3,4-dimethoxyphenyl)trifluoroboranuide a protected form of the corresponding boronic acid, allowing it to withstand various synthetic transformations while retaining its structural integrity. These compounds are generally stable to air and moisture, making them convenient reagents for organic synthesis .

Applications in Organic Synthesis

Cross-Coupling Reactions

The primary application of potassium (3,4-dimethoxyphenyl)trifluoroboranuide lies in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This coupling reaction is fundamental for creating carbon-carbon bonds between aryl, vinyl, and alkyl groups, forming the backbone of complex organic molecule synthesis.

In these reactions, potassium (3,4-dimethoxyphenyl)trifluoroboranuide serves as the nucleophilic partner, transferring the 3,4-dimethoxyphenyl group to an electrophilic partner (typically an aryl or vinyl halide) in the presence of a palladium catalyst and base .

Advantages in Synthetic Applications

The use of potassium (3,4-dimethoxyphenyl)trifluoroboranuide in organic synthesis offers several significant advantages:

-

Enhanced stability compared to boronic acids, allowing for more flexible reaction conditions and extended storage

-

Reduced competitive protodeboronation during coupling reactions, leading to improved yields

-

Compatibility with various functional groups, enabling its use in the synthesis of complex molecules

-

Convenient handling as a solid, crystalline material compared to liquid trialkylboranes

Complex Molecule Synthesis

The 3,4-dimethoxyphenyl motif is an important structural element in numerous natural products and pharmaceutically active compounds. Potassium (3,4-dimethoxyphenyl)trifluoroboranuide provides a stable and efficient means of incorporating this structural unit into complex molecules during late-stage functionalization .

Comparison with Related Organotrifluoroborates

Structural Variations

Potassium (3,4-dimethoxyphenyl)trifluoroboranuide belongs to a broader family of organotrifluoroborates, which includes compounds like potassium (2,4-dimethylphenyl)trifluoroborate and potassium [(3-chlorophenyl)methyl]trifluoroboranuide . While sharing the fundamental trifluoroborate moiety, these compounds differ in their aromatic substitution patterns, leading to distinct reactivity profiles.

The 3,4-dimethoxy substitution pattern in potassium (3,4-dimethoxyphenyl)trifluoroboranuide provides specific electronic properties that can influence reactivity in cross-coupling reactions. The electron-donating nature of the methoxy groups affects the electron density of the aromatic ring, potentially enhancing reactivity compared to compounds with different substitution patterns .

Reactivity Differences

The reactivity of potassium (3,4-dimethoxyphenyl)trifluoroboranuide in cross-coupling reactions may differ from other organotrifluoroborates due to:

-

The electron-donating effect of the methoxy groups, which can enhance transmetalation rates

-

The specific steric environment created by the 3,4-dimethoxy substitution pattern

-

Potential coordination effects of the methoxy oxygen atoms in catalyst-substrate interactions

These factors contribute to the unique synthetic utility of potassium (3,4-dimethoxyphenyl)trifluoroboranuide compared to other members of the organotrifluoroborate family .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume